molecular formula C11H12O3 B13804287 3,4-Dihydro-2H-chromen-3-yl acetate CAS No. 27501-03-7

3,4-Dihydro-2H-chromen-3-yl acetate

Cat. No.: B13804287
CAS No.: 27501-03-7
M. Wt: 192.21 g/mol
InChI Key: FSXDRJLJQCWABZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-chromen-3-yl acetate is a chromene derivative characterized by a bicyclic structure comprising a benzene ring fused to a partially hydrogenated pyran ring. The acetate group at the 3-position enhances its stability and modulates its physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Key properties include its molecular formula (C₁₁H₁₂O₃), stereochemistry (R,R-configuration in analogs), and reactivity in acetylation and ring-opening reactions .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)14-10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXDRJLJQCWABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342571
Record name 3,4-Dihydro-2H-chromen-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27501-03-7
Record name 3,4-Dihydro-2H-chromen-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetoxychroman can be synthesized through several methods. One common approach involves the acetylation of chroman-3-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions and yields 3-Acetoxychroman as the primary product.

Industrial Production Methods: Industrial production of 3-Acetoxychroman may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxychroman undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chroman-3-one derivatives.

    Reduction: Reduction reactions can convert it back to chroman-3-ol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Chroman-3-one derivatives.

    Reduction: Chroman-3-ol.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetoxychroman has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Acetoxychroman involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Substituents

a) (±)-N-[(2S,3R)-4-oxo-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl]acetamide
  • Structure : Features a 4-oxo group and a trimethoxyphenyl substituent instead of the acetate.
  • Properties : Melting point 147–194°C, yield 64–82%, and distinct NMR shifts (e.g., δ 2.0 ppm for acetyl protons) .
  • Applications : Studied for cytostatic activity, highlighting the role of substituents in bioactivity .
b) 3-O-Acetylpinobanksin (C₁₇H₁₄O₆)
  • Structure : Contains a phenyl group at C-2 and hydroxyl groups at C-5 and C-7, with an acetate at C-3.
  • Properties : Higher molecular mass (314.293 g/mol) and stereochemical complexity (2R,3R configuration) compared to the base compound .
c) [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxymethyl hydrogen carbonate
  • Structure : Replaces acetate with a carbonate ester and adds multiple hydroxyl groups.

Derivatives with Heterocyclic Modifications

a) N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides
  • Structure: Integrates a thiazolidinone ring and a 4-methyl-2-oxo chromene moiety.
  • Synthesis : Requires mercaptoacetic acid and ZnCl₂ under reflux, yielding 60–75% pure products .
  • Applications : Explored for antimicrobial and anti-inflammatory activities .
b) 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione
  • Structure : Bromo-substituted chromene fused with a benzothiadiazine ring.
  • Properties : Single-crystal X-ray data (R factor = 0.046) confirm planar geometry, with altered electronic properties due to bromine .

Functional Analogues in Pharmacological Research

a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: A phenolic acid with a propenoic acid chain instead of a chromene core.
  • Applications : Widely used as an antioxidant and anti-inflammatory agent, demonstrating the bioactivity relevance of hydroxyl groups .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Yield (%) Reference
3,4-Dihydro-2H-chromen-3-yl acetate C₁₁H₁₂O₃ N/A Acetate at C-3 N/A
(±)-N-[4-oxo-(trimethoxyphenyl)-deriv] C₂₄H₂₅NO₆ 147–194 Trimethoxyphenyl, 4-oxo 64–82
3-O-Acetylpinobanksin C₁₇H₁₄O₆ N/A Phenyl, 5,7-dihydroxy N/A
Thiazolidinone-chromene hybrid C₁₅H₁₄N₂O₅S 200–250 Thiazolidinone, 4-methyl 60–75

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